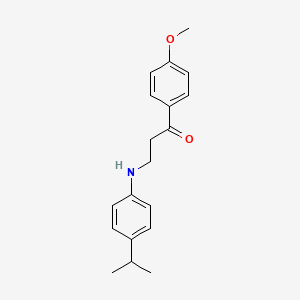

3-(4-Isopropylanilino)-1-(4-methoxyphenyl)-1-propanone

Description

3-(4-Isopropylanilino)-1-(4-methoxyphenyl)-1-propanone (CAS: 346445-29-2) is a propanone derivative with the molecular formula C₁₆H₁₉NOS and a molecular weight of 273.4 g/mol . Structurally, it consists of a propanone backbone substituted at the 1-position with a 4-methoxyphenyl group and at the 3-position with a 4-isopropylanilino moiety. The methoxy group contributes electron-donating properties, while the isopropyl substituent on the aniline ring introduces steric bulk. This compound is primarily used in research settings, as indicated by its availability through specialty chemical suppliers like CymitQuimica .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-propan-2-ylanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-14(2)15-4-8-17(9-5-15)20-13-12-19(21)16-6-10-18(22-3)11-7-16/h4-11,14,20H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYPSUICPLUVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 4-isopropylaniline with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of this compound, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylanilino)-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

This compound is utilized as a building block in the synthesis of complex organic molecules. It serves as a reagent in various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Can be reduced to alcohols or amines.

- Substitution Reactions : Participates in substitution reactions where functional groups are replaced by others .

Biology

Research has indicated that this compound possesses various biological activities, including:

- Antimicrobial Activity : Studies show that derivatives of this compound can suppress bacterial biofilm growth, indicating potential use in treating infections .

- Anticancer Properties : Ongoing research is evaluating its effectiveness against various cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in:

- Neuroprotection : It has shown promise in protecting dopaminergic neurons from degeneration, which is relevant for conditions like Parkinson's disease .

- Inflammatory Disorders : Research indicates that it may modulate cytokine release, suggesting potential for treating neuroinflammatory disorders .

Industrial Applications

In industrial contexts, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its role as a precursor in synthesizing other compounds makes it valuable in developing new materials and chemicals .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. The findings indicated significant inhibition of biofilm formation at specific concentrations, highlighting its potential application in clinical settings for infection control.

Case Study 2: Neuroprotective Effects

In an experimental model of Parkinson's disease using SH-SY5Y cells, treatment with this compound resulted in reduced cell death and lower levels of phosphorylated JNK, a protein associated with neurodegeneration. This suggests that the compound may have neuroprotective properties worth exploring further for therapeutic development .

Summary Table of Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Chemistry | Building block for synthesis | Used in various chemical reactions |

| Biology | Antimicrobial activity | Effective against bacterial biofilms |

| Anticancer properties | Potential against various cancer types | |

| Medicine | Neuroprotection | Reduces dopaminergic neuron degeneration |

| Treatment for inflammatory disorders | Modulates cytokine release | |

| Industry | Intermediate for pharmaceuticals/agrochemicals | Valuable precursor for new chemical development |

Mechanism of Action

The mechanism by which 3-(4-Isopropylanilino)-1-(4-methoxyphenyl)-1-propanone exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene Expression: The compound may influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Selected Propanone Derivatives

Key Observations:

Substituent Effects on Electronic Properties: The chloroanilino derivative (C₁₆H₁₆ClNO₂) replaces the isopropyl group with a chloro substituent, introducing electron-withdrawing effects. This could alter binding interactions in biological systems compared to the electron-donating isopropyl group in the target compound. Aldi-2 (C₁₂H₁₅FNO₂) features a fluorine atom, which enhances metabolic stability and lipophilicity, a contrast to the target compound’s isopropyl group.

Steric and Solubility Considerations: The morpholino derivative (C₁₄H₁₇NO₃) replaces the anilino group with a morpholine ring, likely improving aqueous solubility due to the cyclic amine’s polarity. RS 67333 (C₁₉H₂₇ClN₂O₂) incorporates a bulky piperidinyl group, suggesting that steric hindrance may influence receptor binding kinetics, a factor relevant to the target compound’s isopropyl substituent.

Biological Activity

3-(4-Isopropylanilino)-1-(4-methoxyphenyl)-1-propanone, also known as a derivative of anilines, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes an isopropyl group and a methoxy-substituted phenyl moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is . Its structural components include:

- Isopropyl Group : This hydrophobic moiety may enhance lipophilicity, potentially affecting the compound's absorption and distribution.

- Methoxy Group : The presence of the methoxy group can influence the electronic properties and reactivity of the compound.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines.

- Case Study : In vitro studies demonstrated that compounds with similar structures caused early and late apoptosis in HeLa cells, with specific percentages indicating their effectiveness at various concentrations. For example, one derivative induced early apoptosis in 14.46% of cells at a concentration correlating with its IC50 value .

Inhibition of Enzymatic Activity

The biological activity of this compound may also extend to the inhibition of specific enzymes related to cancer progression.

- Inhibition Studies : Compounds derived from similar chemical frameworks have been reported to inhibit anaplastic lymphoma kinase (ALK) with varying potency. The IC50 values for these compounds suggest that structural modifications can significantly alter their inhibitory effects .

The mechanisms by which this compound exerts its biological effects may involve:

- Apoptosis Induction : The compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

- Cell Cycle Arrest : Compounds in this class have shown the ability to arrest the cell cycle at the G0/G1 phase, which is critical for preventing cancer cell proliferation .

Comparative Analysis

The following table summarizes some key findings on the biological activities of related compounds:

| Compound Name | IC50 (nM) | Apoptosis Induction | Cell Cycle Arrest (%) |

|---|---|---|---|

| 3c | 50 | Early: 6.67%, Late: 8.63% | G0/G1: 62.91% at 5 µM |

| 3f | 30 | Early: 14.46%, Late: 12.79% | G0/G1: 65.20% at 10 µM |

| CJ-2212 | 0.49 | Not reported | Not reported |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-isopropylanilino)-1-(4-methoxyphenyl)-1-propanone?

Answer:

The compound can be synthesized via a Mannich-type reaction or condensation reactions involving a ketone and an aniline derivative. A plausible route involves:

Base-catalyzed condensation : Reacting 1-(4-methoxyphenyl)-1-propanone (CAS 121-97-1, see molecular data in ) with 4-isopropylaniline in the presence of a Lewis acid (e.g., ZnCl₂) or acidic conditions to form the β-aminoketone backbone.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Validation : Confirm purity via TLC and melting point analysis (compare with analogs: e.g., 1-(4-methoxyphenyl)-1-propanone melts at ~50–52°C ).

Basic: How can spectroscopic techniques characterize this compound’s structure?

Answer:

- ¹H/¹³C NMR : Identify the methoxy group (δ ~3.8 ppm for OCH₃), isopropyl group (δ ~1.2–1.4 ppm for CH(CH₃)₂), and aromatic protons (δ ~6.8–7.5 ppm). Compare with similar propanone derivatives (e.g., 1-(4-methoxyphenyl)-1-propanone in ).

- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and bond angles (as demonstrated for 3-(4-methoxyphenyl)-1-(2-nitrophenyl)-prop-2-en-1-one ).

Advanced: How can substituent effects on bioactivity be systematically analyzed?

Answer:

- Structure-Activity Relationship (SAR) :

- Synthesize analogs with varied substituents (e.g., replacing isopropyl with CF₃ or Cl groups, as in ).

- Test biological activity (e.g., enzyme inhibition assays) and correlate with electronic/hydrophobic parameters (Hammett constants, logP).

- Use multivariate regression to identify key pharmacophores.

Advanced: What computational approaches predict this compound’s electronic properties?

Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO/LUMO energies, dipole moments, and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents (e.g., water vs. DMSO) to assess stability.

- Validate models against experimental data (e.g., X-ray bond lengths in ).

Basic: What key physicochemical properties should be prioritized for this compound?

Answer:

- Solubility : Test in DMSO, ethanol, and water (use shake-flask method; logP ~2.5–3.0 predicted for similar propanones ).

- Melting Point : Compare with structurally related compounds (e.g., 3-(4-methoxyphenyl)-1-phenyl-2-propen-1-one melts at ~85°C ).

- Stability : Conduct accelerated degradation studies under light, heat, and humidity (40°C/75% RH for 4 weeks).

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

- Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) and literature analogs (e.g., 1-(4-methoxyphenyl)-1-propanone ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₉H₂₃NO₂; exact mass: 305.1751).

- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the isopropyl group).

Advanced: How to design experiments for studying reactivity under acidic/basic conditions?

Answer:

- Hydrolysis Studies :

- Expose the compound to HCl (1M, reflux) and NaOH (1M, 60°C) for 24h.

- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Identify products (e.g., 4-methoxyphenylacetic acid or aniline derivatives).

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to trace proton exchange in NMR.

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate (5% → 30%) in hexane.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water or dichloromethane/hexane).

- HPLC : Employ reverse-phase columns for high-purity isolation (e.g., 90% acetonitrile/water).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.